molecular formula C28H20N2O B14028335 4',4'''-(Oxybis(methylene))bis(([1,1'-biphenyl]-2-carbonitrile))

4',4'''-(Oxybis(methylene))bis(([1,1'-biphenyl]-2-carbonitrile))

Cat. No.: B14028335
M. Wt: 400.5 g/mol
InChI Key: DWZRWXSRRLSHJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’,4’‘’-(Oxybis(methylene))bis(([1,1’-biphenyl]-2-carbonitrile)) is a complex organic compound characterized by its unique structure, which includes biphenyl groups connected via an oxybis(methylene) linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’,4’‘’-(Oxybis(methylene))bis(([1,1’-biphenyl]-2-carbonitrile)) typically involves the reaction of biphenyl derivatives with formaldehyde and a suitable catalyst. The reaction conditions often include elevated temperatures and controlled pH to ensure the formation of the desired product. For example, the reaction of 4-bromobiphenyl with formaldehyde in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using continuous flow reactors to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality 4’,4’‘’-(Oxybis(methylene))bis(([1,1’-biphenyl]-2-carbonitrile)).

Chemical Reactions Analysis

Types of Reactions

4’,4’‘’-(Oxybis(methylene))bis(([1,1’-biphenyl]-2-carbonitrile)) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amine-functionalized biphenyl compounds.

Scientific Research Applications

4’,4’‘’-(Oxybis(methylene))bis(([1,1’-biphenyl]-2-carbonitrile)) has several scientific research applications:

Mechanism of Action

The mechanism by which 4’,4’‘’-(Oxybis(methylene))bis(([1,1’-biphenyl]-2-carbonitrile)) exerts its effects involves interactions with specific molecular targets. For example, its derivatives may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the structure of the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’,4’‘’-(Oxybis(methylene))bis(([1,1’-biphenyl]-2-carbonitrile)) is unique due to its specific structure, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C28H20N2O

Molecular Weight

400.5 g/mol

IUPAC Name

2-[4-[[4-(2-cyanophenyl)phenyl]methoxymethyl]phenyl]benzonitrile

InChI

InChI=1S/C28H20N2O/c29-17-25-5-1-3-7-27(25)23-13-9-21(10-14-23)19-31-20-22-11-15-24(16-12-22)28-8-4-2-6-26(28)18-30/h1-16H,19-20H2

InChI Key

DWZRWXSRRLSHJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)COCC3=CC=C(C=C3)C4=CC=CC=C4C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.